Ethyl 5-chloro-4-formylthiophene-2-carboxylate

Thioredoxin reductase Enzyme inhibition Anticancer target

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4, MFCD19053225) is a 2,4,5-trisubstituted thiophene derivative bearing chloro, formyl, and ethyl carboxylate groups on a single heteroaromatic ring. With a molecular formula of C8H7ClO3S and molecular weight of 218.66 g/mol , this compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its three distinct reactive handles enable orthogonal functionalization strategies not accessible with mono- or disubstituted thiophene analogs.

Molecular Formula C8H7ClO3S
Molecular Weight 218.66 g/mol
CAS No. 74598-06-4
Cat. No. B1610688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-4-formylthiophene-2-carboxylate
CAS74598-06-4
Molecular FormulaC8H7ClO3S
Molecular Weight218.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)Cl)C=O
InChIInChI=1S/C8H7ClO3S/c1-2-12-8(11)6-3-5(4-10)7(9)13-6/h3-4H,2H2,1H3
InChIKeyGJTHZLGIEUAJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4): A Multifunctional Thiophene Scaffold for Pharmaceutical Intermediate Procurement


Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4, MFCD19053225) is a 2,4,5-trisubstituted thiophene derivative bearing chloro, formyl, and ethyl carboxylate groups on a single heteroaromatic ring . With a molecular formula of C8H7ClO3S and molecular weight of 218.66 g/mol , this compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its three distinct reactive handles enable orthogonal functionalization strategies not accessible with mono- or disubstituted thiophene analogs . The compound is canonically registered in authoritative chemical databases and is commercially available from multiple reputable vendors at purities typically ranging from 95% to 98% .

Procurement Risk Alert: Why Generic Thiophene-2-carboxylates Cannot Substitute for Ethyl 5-chloro-4-formylthiophene-2-carboxylate in Multi-Step Synthetic Sequences


Substituting Ethyl 5-chloro-4-formylthiophene-2-carboxylate with a generic thiophene-2-carboxylate or a differently substituted analog introduces substantial synthetic risk due to the compound's unique orthogonal reactivity profile. The 5-chloro substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while preserving the 4-formyl group for subsequent condensations and the 2-ethyl ester for hydrolysis or amidation . Analogs lacking the formyl group eliminate access to aldehyde-dependent transformations such as Schiff base formation or reductive amination; analogs with methyl ester substitution instead of ethyl ester alter both steric properties and hydrolytic stability profiles, potentially shifting reaction yields and complicating purification . Furthermore, the regiochemical placement of chlorine at the 5-position versus alternative halogenation patterns dictates electronic effects on the thiophene ring that are non-transferable between positional isomers [1]. Selection of an incorrect analog may necessitate complete redesign of downstream synthetic routes.

Quantitative Comparative Evidence: Ethyl 5-chloro-4-formylthiophene-2-carboxylate Versus Closest Analogs and In-Class Candidates


Thioredoxin Reductase 1 Inhibition: Comparative IC50 Values for Ethyl 5-chloro-4-formylthiophene-2-carboxylate Versus Thiophene Structural Congener

In a standardized DTNB reduction assay using recombinant rat liver thioredoxin reductase 1, Ethyl 5-chloro-4-formylthiophene-2-carboxylate (BDBM50236289/CHEMBL4082453) exhibited an IC50 of 11,200 nM (11.2 µM) after 30 minutes of incubation, compared to an IC50 of 7,500 nM (7.5 µM) for a structurally related thiophene congener (BDBM50236323/CHEMBL4070144) under identical assay conditions [1]. This 3,700 nM difference in inhibitory potency (representing approximately 33% weaker inhibition for the target compound relative to the comparator) was consistently observed in ChEMBL-curated enzyme inhibition data [2].

Thioredoxin reductase Enzyme inhibition Anticancer target

Target Selectivity Profile: Differential Activity Across Thioredoxin Reductase 1 and Rhodanese Enzymes

Ethyl 5-chloro-4-formylthiophene-2-carboxylate demonstrates measurable but weak inhibition of thioredoxin reductase 1 (IC50 = 11,200 nM) while showing negligible activity against thiosulfate sulfurtransferase (rhodanese), with an IC50 exceeding 100,000 nM (>100 µM) [1]. This >8.9-fold selectivity window between the two enzyme targets was established in curated BindingDB/ChEMBL assays [2].

Enzyme selectivity Off-target profiling Thioredoxin reductase

Time-Dependent Inhibition Kinetics: Enhanced Potency with Extended Incubation for Thioredoxin Reductase 1

Extending the incubation time from 30 minutes to 60 minutes in the DTNB reduction assay against recombinant rat liver thioredoxin reductase 1 reduces the IC50 of Ethyl 5-chloro-4-formylthiophene-2-carboxylate from 11,200 nM to 6,700 nM (6.7 µM), representing a 1.67-fold enhancement in apparent inhibitory potency [1]. In contrast, the comparator thiophene derivative (BDBM50236323) shows a shift from 7,500 nM to 4,600 nM over the same time extension, a 1.63-fold enhancement [2].

Enzyme kinetics Time-dependent inhibition Binding kinetics

Structural Differentiation: Ethyl Ester Versus Methyl Ester Physicochemical Property Divergence

Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4) differs from its closest commercially available analog, methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7), by a single methylene unit in the ester moiety. This substitution increases molecular weight from 204.63 g/mol to 218.66 g/mol and alters the calculated LogP from approximately 1.96 (methyl ester) to approximately 2.39 (ethyl ester), as derived from computational predictions in vendor datasheets . The ethyl ester exhibits reduced hydrolytic lability compared to the methyl ester under basic conditions, a property that can influence reaction yields and purification outcomes in multi-step syntheses where ester preservation is required .

Physicochemical properties Ester hydrolysis LogP

High-Value Application Scenarios for Ethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 74598-06-4) Based on Evidence-Backed Differentiation


Medicinal Chemistry Scaffold for Thioredoxin Reductase 1-Targeted Probe Development

Ethyl 5-chloro-4-formylthiophene-2-carboxylate serves as a viable starting scaffold for developing chemical probes targeting thioredoxin reductase 1, with documented IC50 values of 11.2 µM (30 min) and 6.7 µM (60 min) in recombinant rat liver enzyme assays [1]. The compound's modest potency provides a suitable baseline for structure-activity relationship (SAR) optimization campaigns, while its >8.9× selectivity window over rhodanese (>100 µM) offers a defined off-target exclusion profile for hit-to-lead progression . The three reactive handles (5-Cl, 4-CHO, 2-COOEt) permit systematic derivatization to probe binding determinants without requiring de novo scaffold synthesis.

Orthogonal Functionalization in Multi-Component Coupling Cascades

The simultaneous presence of an aryl chloride at the 5-position and a formyl group at the 4-position enables sequential orthogonal functionalization strategies. The 5-chloro substituent can be employed in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce aromatic diversity, while the 4-formyl group remains available for subsequent condensation, reductive amination, or Knoevenagel reactions [1]. This orthogonal reactivity profile distinguishes the compound from mono-functionalized thiophene-2-carboxylates and from analogs bearing only chloro or only formyl substitution, which lack the capacity for such sequential diversification without additional protection-deprotection steps.

Agrochemical Intermediate Requiring Defined Ester Hydrolytic Stability

In agrochemical synthesis pathways where controlled ester hydrolysis is required, the ethyl ester moiety of Ethyl 5-chloro-4-formylthiophene-2-carboxylate offers distinct advantages over the methyl ester analog (CAS 77133-26-7). The ethyl ester's reduced susceptibility to base-mediated hydrolysis, coupled with its higher predicted LogP (≈2.39 vs. ≈1.96 for methyl ester) [1], facilitates chromatographic separation of intermediates and enhances compatibility with aqueous workup conditions in industrial-scale processes . These property differences become operationally significant when scaling reactions beyond milligram quantities.

Comparative Enzyme Inhibition Studies Requiring Defined Potency Baselines

The availability of robust, ChEMBL-curated IC50 data for Ethyl 5-chloro-4-formylthiophene-2-carboxylate against thioredoxin reductase 1 (11.2 µM at 30 min; 6.7 µM at 60 min) and rhodanese (>100 µM) [1] establishes this compound as a well-characterized reference point for comparative enzyme inhibition studies. Researchers benchmarking novel thiophene-derived inhibitors can utilize this compound as a quantitative comparator with documented time-dependent inhibition kinetics, enabling rigorous assessment of whether newly synthesized analogs demonstrate meaningful potency improvements over this established baseline scaffold.

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